Gabosine F Gabosine F Gabosine F is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1862756
InChI: InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1
SMILES:
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

Gabosine F

CAS No.:

Cat. No.: VC1862756

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Gabosine F -

Specification

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one
Standard InChI InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1
Standard InChI Key FQFXYFNHFVFHPV-KNOQVVGMSA-N
Isomeric SMILES C[C@H]1C[C@@H]([C@@H]([C@H](C1=O)O)O)O
Canonical SMILES CC1CC(C(C(C1=O)O)O)O

Introduction

Chemical Structure and Properties

Gabosine F is specifically a trihydroxylated cyclohexanone with a methyl substituent . Its systematic name is (2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one, also known as 2α,3β,4β-trihydroxy-6α-methylcyclohexanone . The compound features four stereogenic centers, contributing to its specific biological and chemical properties.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Gabosine F

PropertyValue
Molecular FormulaC7H12O4
Molecular Weight160.1690 Da
Accurate Mass160.0736 Da
Optical Rotation(+) Dextrorotatory
Origin Organism TypeBacterium
Origin GenusStreptomyces
Origin Speciessp.
InChIInChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1
InChIKeyFQFXYFNHFVFHPV-KNOQVVGMSA-N
SMILESC[C@H]1CC@@HO

Structural Characteristics

Gabosine F possesses a cyclohexanone ring with three hydroxyl groups at positions 2, 3, and 4, and a methyl group at position 6 . The stereochemistry at these positions is critical for its biological activity and has been confirmed through total synthesis . The absolute configuration of Gabosine F was established as (2R,3S,4S,6S) through its first total synthesis, which provided definitive confirmation of its three-dimensional structure .

Gabosine F was isolated from Streptomyces species bacteria . The original isolation reference for gabosines is from Bach et al., who reported "Gabosines, New Carba-Sugars from Streptomyces" in Liebigs Annalen der Chemie in 1993 . Like other gabosines, it is a secondary metabolite produced by these bacteria, with natural occurrence primarily limited to certain Streptomyces strains, making them relatively rare compounds.

Streptomyces bacteria are known for producing a variety of bioactive secondary metabolites, including antibiotics and enzyme inhibitors . The isolation of these compounds typically involves bacterial fermentation followed by extraction and purification procedures. Gabosines as a family have been classified as base-sensitive keto-carba-sugars, which presents challenges in their isolation and handling .

Synthesis Methods

Stereoselective Synthesis Approaches

Several stereoselective approaches have been developed for the synthesis of Gabosine F and other gabosines . These methods often start from readily available carbohydrates and involve key transformations to construct the carbocyclic framework:

Table 2: Key Synthetic Approaches to Gabosine F

The diversity of synthetic approaches to Gabosine F demonstrates the significant interest in developing efficient routes to these structurally complex natural products. The carbocyclization of carbohydrates has proven to be a particularly useful strategy for accessing the gabosine scaffold .

Chemoenzymatic Approaches

Chemoenzymatic approaches have also been employed for the synthesis of gabosines, including Gabosine F . These methods typically involve initial enzymatic transformations of starting materials followed by chemical modifications to introduce the required stereochemistry and functionality.

For example, some approaches use toluene's biotransformed metabolite (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol as a starting material, with chirality being transferred from this metabolite to the final gabosine product . This approach demonstrates the utility of biocatalysis in accessing complex natural products with defined stereochemistry.

Synthetic Challenges and Solutions

The synthesis of Gabosine F presents several challenges, particularly in establishing the correct stereochemistry at the four stereogenic centers . Various strategies have been employed to address these challenges:

  • Use of carbohydrates as chiral pool starting materials

  • Stereoselective transformations such as diastereoselective hydrogenation

  • Regioselective reactions to introduce functionality at specific positions

  • Protection/deprotection strategies to manage the multiple hydroxyl groups

These approaches have led to increasingly efficient syntheses of Gabosine F and related compounds, facilitating further studies of their biological properties .

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